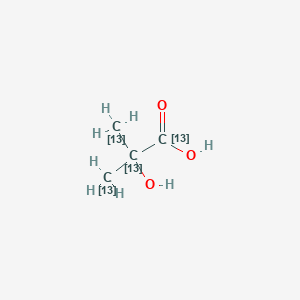

2-hydroxy-2-(113C)methyl(1,2,3-13C3)propanoic acid

Description

Rationale for Utilizing Heavily ¹³C-Labeled 2-Hydroxy-2-methylpropanoic Acid (alpha-Hydroxyisobutyric Acid) as a Research Probe

The choice of a specific isotopically labeled compound as a research probe is dictated by the biological question at hand. The use of a heavily ¹³C-labeled version of 2-hydroxy-2-methylpropanoic acid, specifically 2-hydroxy-2-(¹¹³C)methyl(1,2,3-¹³C3)propanoic acid, offers distinct advantages for certain research applications.

The strategic placement of ¹³C atoms within a molecule, known as positional labeling, provides a high degree of specificity in tracing experiments. In the case of 2-hydroxy-2-(¹¹³C)methyl(1,2,3-¹³C3)propanoic acid, the labeling is both positional (on the methyl carbon) and universal for the propanoic acid backbone. This heavy labeling ensures that the isotopic signature is robust and can be readily distinguished from naturally occurring ¹³C.

The choice of which carbon atoms to label significantly impacts the ability to elucidate specific reaction fluxes. nih.gov Universal labeling of the propanoic acid backbone (carbons 1, 2, and 3) allows researchers to track the integrity of this core structure as it is metabolized. The additional labeling of the methyl group provides another layer of information, enabling the differentiation of metabolic pathways that may involve the cleavage or transfer of this specific methyl group. This dual-labeling strategy enhances the resolution of metabolic flux analysis, providing more detailed insights into the biochemical transformations of the molecule.

The use of isotopic tracers in biochemical research has a rich history that dates back to the early 20th century. nih.govresearchgate.net Initially, research was dominated by the use of radioactive isotopes, or radioisotopes, following their discovery at the end of the 19th century. nih.gov The 1940s marked the beginning of radiotracer studies, which, despite their effectiveness, posed safety concerns due to their radioactive nature. nih.gov

The development of mass spectrometry by Nobel laureates J.J. Thomson and F.W. Aston was a pivotal moment, enabling the accurate measurement of isotope abundances. nih.govstorkapp.me This paved the way for the use of stable isotopes, such as ¹³C, ¹⁵N, and ¹⁸O, as metabolic tracers. nih.gov While radioisotopes like ¹⁴C were widely used for a period, the advantages of stable isotopes, particularly for studying the metabolism of elements like nitrogen and oxygen where suitable radioisotopes are lacking, led to their increased adoption. nih.gov Over the past eight decades, stable isotope tracer methodologies have become indispensable tools in the biological sciences, driven by continuous advancements in analytical instrumentation. nih.govstorkapp.me

Contextual Role of 2-Hydroxy-2-methylpropanoic Acid in Biological Systems Research

2-Hydroxy-2-methylpropanoic acid, also known as 2-hydroxyisobutyric acid, is a 2-hydroxy monocarboxylic acid. nih.gov It has been identified as a metabolite of methyl tertiary-butyl ether (MTBE), a gasoline additive, making it relevant in studies of xenobiotic metabolism. nih.gov The parent compound, propanoic acid, is involved in various metabolic pathways.

The broader family of hydroxy-carboxylic acids has been shown to act as signaling molecules by activating specific G protein-coupled receptors. nih.govfrontiersin.org For instance, 2-hydroxy-propionic acid (lactate) is a ligand for the HCA1 receptor. nih.govfrontiersin.org While the specific signaling roles of 2-hydroxy-2-methylpropanoic acid are less well-defined, its structural similarity to other biologically active hydroxy acids suggests it could have uncharacterized roles in cellular regulation. The use of its isotopically labeled form can help to elucidate these potential roles by tracing its interactions and metabolic transformations within biological systems.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(113C)methyl(1,2,3-13C3)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-4(2,7)3(5)6/h7H,1-2H3,(H,5,6)/i1+1,2+1,3+1,4+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLBGMIXKSTLSX-JCDJMFQYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C]([13CH3])([13C](=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745837 | |

| Record name | 2-Hydroxy-2-(~13~C)methyl(~13~C_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.075 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313734-75-6 | |

| Record name | 2-Hydroxy-2-(~13~C)methyl(~13~C_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1313734-75-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical Techniques for Isotopic Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Position-Specific Labeling

NMR spectroscopy is the most powerful tool for the atomic-level characterization of isotopically labeled molecules. For 2-hydroxy-2-(¹³C)methyl(1,2,3-¹³C₃)propanoic acid, NMR can confirm the precise location of the ¹³C labels, quantify their enrichment, and provide insights into the molecule's structure and dynamics.

One-dimensional ¹³C NMR is fundamental for verifying the isotopic labeling pattern. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule gives rise to a distinct signal. libretexts.org The chemical shifts of these signals are highly sensitive to the local electronic environment, providing initial confirmation of the carbon skeleton. docbrown.info For this specific isotopologue, four distinct signals would be expected, corresponding to the carboxyl carbon (C1), the quaternary hydroxyl-bearing carbon (C2), the methyl carbon (C3), and the labeled methyl carbon attached to C2.

Quantitative ¹³C NMR (qNMR) can be employed to determine the isotopic enrichment at each labeled position. By acquiring the spectrum under specific conditions that ensure full relaxation of the nuclei between pulses and suppress the Nuclear Overhauser Effect (NOE), the integral of each carbon signal becomes directly proportional to the number of ¹³C nuclei at that position. ceitec.czacs.org

To achieve accurate quantification, a long relaxation delay (typically 5 to 7 times the longest spin-lattice relaxation time, T₁) is used. ceitec.cz Comparing the integrals of the signals from the labeled carbons to that of an internal standard of known concentration allows for the precise determination of isotopic abundance. While the natural abundance of ¹³C is approximately 1.1%, isotopically enriched compounds like this one would show a dramatic increase in signal intensity at the labeled positions, confirming successful synthesis. ceitec.cz

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-hydroxy-2-methylpropanoic acid Backbone

Note: This table presents typical chemical shift ranges for the parent compound, 2-hydroxy-2-methylpropanoic acid. The exact shifts for the labeled isotopologue may vary slightly.

| Carbon Atom | Position | Hybridization | Predicted Chemical Shift (ppm) |

| C1 | Carboxyl (-COOH) | sp² | 175-185 |

| C2 | Quaternary (-C(OH)) | sp³ | 70-80 |

| C3 | Methyl (-CH₃) | sp³ | 25-35 |

| C4 | Methyl (-CH₃) | sp³ | 25-35 |

Data compiled from general principles of ¹³C NMR spectroscopy. libretexts.org

The most definitive confirmation of the labeling pattern comes from the analysis of ¹³C-¹³C spin-spin coupling (J-coupling). Because three of the labeled carbons (C1, C2, and the propanoic methyl C3) are contiguous, their signals in a high-resolution ¹³C NMR spectrum will be split into complex multiplets. osti.gov

C1 (Carboxyl Carbon): This carbon is adjacent to C2. Its signal would appear as a doublet due to the one-bond coupling (¹JC1-C2).

C2 (Quaternary Carbon): This carbon is coupled to three other ¹³C nuclei: C1, C3 (propanoic methyl), and the labeled C4 (hydroxy-methyl). Its signal would be a complex multiplet, likely a doublet of doublets of doublets, resulting from ¹JC2-C1, ¹JC2-C3, and ¹JC2-C4 couplings.

C3 (Propanoic Methyl Carbon): This carbon is adjacent to C2. Its signal would appear as a doublet due to ¹JC3-C2 coupling.

C4 (Hydroxy-Methyl Carbon): This carbon is also adjacent to C2. Its signal would be a doublet due to ¹JC4-C2 coupling.

The magnitude of these one-bond coupling constants (¹JCC) typically ranges from 30 to 70 Hz and provides unambiguous evidence of the direct connectivity between the labeled carbon atoms. organicchemistrydata.org

Two-dimensional NMR techniques provide a more detailed picture of the molecular structure by correlating different nuclei through their J-couplings.

For 2-hydroxy-2-(¹³C)methyl(1,2,3-¹³C₃)propanoic acid, the Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate the methyl protons with their directly attached ¹³C atoms (C3 and C4). sdsu.edu The Heteronuclear Multiple Bond Correlation (HMBC) experiment is even more informative, as it reveals correlations between protons and carbons that are two or three bonds away. sdsu.eduprinceton.edu For instance, an HMBC spectrum would show a correlation between the methyl protons on C3 and the carbon signals of C2 and C1, confirming the propanoic acid backbone structure.

The Incredible Natural Abundance DoublE QUAntum Transfer Experiment (INADEQUATE) is specifically designed to identify directly bonded carbon atoms. It exclusively detects signals from pairs of adjacent ¹³C nuclei. An INADEQUATE spectrum of this molecule would clearly show correlations between C1-C2, C2-C3, and C2-C4, providing an unambiguous map of the carbon skeleton and confirming the contiguous labeling. This technique is exceptionally powerful for tracing the intact carbon backbone in metabolic studies.

Spin-lattice (T₁) and spin-spin (T₂) relaxation times provide valuable information about the molecular dynamics of the compound in solution. nih.gov T₁ measurements indicate the time scale of molecular tumbling and internal motions, while T₂ is sensitive to slower dynamic processes. tum.denih.gov

Measuring the T₁ and T₂ values for each distinct ¹³C nucleus in 2-hydroxy-2-(¹³C)methyl(1,2,3-¹³C₃)propanoic acid can reveal differences in mobility for different parts of the molecule. For example, the methyl groups might exhibit faster internal rotation, leading to different relaxation behavior compared to the more rigid quaternary C2 carbon. These measurements are typically performed using inversion-recovery pulse sequences for T₁ and Carr-Purcell-Meiboom-Gill (CPMG) sequences for T₂. nih.gov

Table 2: Representative ¹³C Relaxation Times for Small Molecules in Solution

Note: This table provides example T₁ and T₂ values for other ¹³C-labeled small organic acids to illustrate typical ranges. The actual values for the target compound will depend on factors such as solvent, temperature, and concentration.

| Compound | Labeled Position | Magnetic Field (T) | T₁ (seconds) | T₂ (seconds) |

| [1-¹³C]acetate | C1 | 14.1 | ~27 | 2.1 - 27.7 (pH dependent) |

| [1-¹³C]pyruvate | C1 | 14.1 | - | 0.1 - 18.7 (pH dependent) |

| [1-¹³C]alanine | C1 | 14.1 | - | 0.6 - 10.6 (pH dependent) |

| [1-¹³C]lactate | C1 | - | - | 0.52 (in vivo) |

Data adapted from publicly available studies on similar small molecules. nih.govmdpi.com

2D NMR Techniques (e.g., [1H, 13C]-HSQC, HMBC, INADEQUATE) for Structural Elucidation and Tracer Tracking

Mass Spectrometry (MS)-Based Approaches for Mass Isotopomer Distribution Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. In the context of stable isotope labeling, MS is used to determine the mass isotopomer distribution (MID) of a metabolite. A mass isotopomer is a molecule that differs in the number of isotopic substitutions (e.g., ¹³C instead of ¹²C). For a metabolite labeled with ¹³C, MS can distinguish the unlabeled molecule (M+0) from molecules containing one (M+1), two (M+2), or more ¹³C atoms. This distribution provides a wealth of information about the metabolic pathways the molecule has traversed. frontiersin.orgembopress.org

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds. nih.gov For many polar metabolites like organic acids, including 2-hydroxy-2-methylpropanoic acid, derivatization is a necessary prerequisite for GC-MS analysis. springernature.com This process involves chemically modifying the molecule to increase its volatility and thermal stability. Common derivatization methods for organic acids include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). springernature.com

Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a high-energy process that causes the molecule to fragment in a reproducible manner. The resulting mass spectrum contains the molecular ion as well as numerous fragment ions, each providing information about the molecule's structure and isotopic composition. shimadzu.comspringernature.com The analysis of these ¹³C-labeling patterns in metabolites and biomass constituents, such as proteinogenic amino acids, is a cornerstone of ¹³C-based metabolic flux analysis. springernature.com

A significant advantage of using GC-EI-MS for isotopic analysis is the information contained within the fragmentation patterns. shimadzu.com When a ¹³C-labeled molecule fragments, the resulting ions retain the isotopic labels from their portion of the parent molecule. By analyzing the mass isotopomer distributions of specific fragments, it is possible to deduce the position of the ¹³C labels within the carbon skeleton. mdpi.com

For instance, consider the TMS derivative of 2-hydroxy-2-(¹³C)methyl(1,2,3-¹³C₃)propanoic acid. The molecule has a total of four ¹³C labels. Electron ionization might cause the loss of a methyl group or fragmentation at the carboxyl group. The m/z of these fragments will directly reflect whether the lost portion contained a ¹³C atom. This positional information is invaluable for resolving fluxes through converging metabolic pathways. mdpi.comresearchgate.net

Table 1: Hypothetical Fragmentation and Isotopic Patterns for Derivatized 2-hydroxy-2-(¹³C)methyl(1,2,3-¹³C₃)propanoic acid (as a di-TMS derivative) in GC-EI-MS.

| Fragment Description | Fragment Structure (Hypothetical) | Expected m/z (Unlabeled, M+0) | Expected m/z (Fully Labeled, M+4) | Isotopic Information Gained |

|---|---|---|---|---|

| Molecular Ion | [C₄H₈O₃(Si(CH₃)₃)₂]⁺ | 248 | 252 | Total ¹³C enrichment in the entire derivatized molecule. |

| Loss of Methyl Group [M-15]⁺ | [M-CH₃]⁺ | 233 | 237 (if ¹²CH₃ lost) or 236 (if ¹³CH₃ lost) | Reveals labeling status of the methyl groups. |

| Fragment containing C1-C2 [M-89]⁺ | [M-OSi(CH₃)₃]⁺ | 159 | 162 (if ¹³C₂ fragment) | Indicates labeling on the propanoic acid backbone. |

| Loss of Carboxyl Group [M-117]⁺ | [M-COOSi(CH₃)₃]⁺ | 131 | 134 | Confirms labeling in the remaining C2-C3-C4 portion of the molecule. |

Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of non-volatile, polar, and thermally labile compounds in complex biological matrices like plasma or cell extracts. iaea.orgnih.govnih.gov Unlike GC-MS, LC-MS typically does not require derivatization, allowing for a more direct analysis of metabolites in their native state. The separation occurs in the liquid phase, often using reversed-phase chromatography where polar compounds elute earlier than non-polar ones. acs.org

Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity and structural information. In this technique, a specific ion (a "precursor ion," such as the molecular ion of the labeled metabolite) is selected, isolated, and then fragmented by collision with an inert gas. The resulting "product ions" are then analyzed. This process is highly specific and can be used to quantify labeled compounds with great accuracy, even in very complex samples, by monitoring a specific precursor-to-product ion transition. researchgate.net

High-resolution mass spectrometry (HRMS), utilizing instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, provides extremely high mass accuracy and resolving power. acs.orgresearchgate.net This capability is crucial for stable isotope tracing studies. HRMS can accurately measure the mass of an ion to several decimal places, which allows for the unambiguous determination of its elemental formula. nih.gov

For isotopically labeled compounds, HRMS can easily resolve the different isotopologue peaks (M+0, M+1, M+2, etc.) from one another and from other interfering ions that may have a similar nominal mass. nih.gov The high mass accuracy allows for the confident identification of metabolites based on their exact mass and can help discriminate between biological signals and background noise. researchgate.net This is particularly beneficial in untargeted metabolomics, where ¹³C labeling strategies combined with HRMS can significantly improve compound annotation and quantification. acs.orgresearchgate.net

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed to measure the ratio of stable isotopes (e.g., ¹³C/¹²C) with exceptionally high precision. wikipedia.org Unlike GC-MS or LC-MS which measure the distribution of isotopologues within a population of molecules, IRMS provides a measurement of the "bulk" isotopic enrichment of a sample. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) for Complex Matrices

Chromatographic Separation Methodologies Prior to Detection

Effective chromatographic separation is critical for accurate mass spectrometric analysis, as it reduces matrix effects and prevents co-elution, where multiple compounds enter the mass spectrometer simultaneously. The choice between gas and liquid chromatography depends on the physicochemical properties of the analyte. nih.gov

Gas Chromatography (GC): As mentioned, GC is ideal for volatile and thermally stable compounds. Separation is achieved in a long, thin capillary column. The choice of the column's stationary phase is crucial for resolving different compounds. For the analysis of derivatized organic acids, columns with a non-polar or intermediate-polarity stationary phase are commonly used. The separation is controlled by a temperature program that gradually increases the column temperature to elute compounds with different boiling points at different times. nih.gov

Liquid Chromatography (LC): LC is more versatile for a wider range of metabolites, particularly polar and non-volatile compounds. nih.govReversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode for metabolomics. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile (B52724) or methanol. By running a gradient where the proportion of the organic solvent is increased over time, compounds are separated based on their hydrophobicity. This technique is highly effective for separating a wide array of carboxylic acids and other central metabolites found in biological samples. acs.org

Table 2: Comparison of Mass Spectrometry Techniques for ¹³C Isotopic Analysis.

| Technique | Typical Sample State | Primary Information Obtained | Key Advantages | Key Limitations |

|---|---|---|---|---|

| GC-MS | Volatile (often derivatized) | Mass Isotopomer Distribution (MID) of intact molecule and fragments | Excellent separation, reproducible fragmentation for positional analysis, robust libraries | Requires derivatization for polar compounds, potential for thermal degradation |

| LC-MS/MS | Soluble in liquid | MID of intact molecule; high selectivity via MS/MS | Broad applicability (polar/non-polar), no derivatization needed, soft ionization preserves molecular ion | Matrix effects, less informative fragmentation for positional analysis with ESI |

| HRMS | Soluble in liquid or volatile | Precise MID, elemental formula confirmation | Very high mass accuracy and resolution, distinguishes isotopologues from interferences | Higher instrument cost and complexity |

| IRMS | Converted to simple gas (e.g., CO₂) | Bulk isotope ratio (e.g., ¹³C/¹²C) | Extremely high precision for bulk enrichment measurement | Destructive, loses information on mass isotopomer distribution and position |

High-Performance Liquid Chromatography (HPLC) for Purification and Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of non-volatile, polar organic compounds like 2-hydroxy-2-(¹³C)methyl(1,2,3-¹³C₃)propanoic acid. sigmaaldrich.com It allows for the effective separation of the target compound from reaction precursors, byproducts, and other impurities in an aqueous matrix. sc.edu

Reverse-phase (RP) HPLC is a commonly employed method for this purpose. sielc.com In this technique, the stationary phase is nonpolar (e.g., C18), while the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the two phases. For organic acids, the mobile phase typically consists of a mixture of acetonitrile and water, acidified with an agent like phosphoric acid or formic acid to ensure the carboxylic acid remains in its protonated, less polar form, thereby increasing its retention on the nonpolar column. sielc.com

A significant advancement in the analysis of isotopically labeled compounds is the coupling of HPLC with Isotope Ratio Mass Spectrometry (IRMS). thermofisher.comnih.gov This online technique, known as LC-IRMS, allows for the determination of ¹³C/¹²C isotope ratios for compounds as they elute from the HPLC column. thermofisher.com The eluent from the HPLC is passed through an interface where the organic compound is oxidized to CO₂, which is then introduced into the mass spectrometer for precise isotopic analysis. sc.eduthermofisher.com This provides not only quantification but also confirmation of the isotopic enrichment of the purified fractions.

Below is a table summarizing typical conditions for the HPLC analysis of short-chain organic acids, applicable to the separation of the target compound.

| Parameter | Typical Condition/Value | Rationale and Reference |

|---|---|---|

| Column Type | Reverse-Phase C18 or AQ-C18 (5 µm particle size) | Provides good retention and separation for polar to moderately nonpolar compounds. AQ-C18 phases are designed to resist de-wetting with highly aqueous mobile phases. sigmaaldrich.compensoft.net |

| Mobile Phase | Acetonitrile / Acidified Water (e.g., with 0.1 M Potassium Dihydrogen Phosphate Buffer, pH 3.0) | The organic modifier (acetonitrile) controls the elution strength, while the acidic aqueous phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. thermofisher.com |

| Elution Mode | Isocratic or Gradient | Isocratic elution uses a constant mobile phase composition, suitable for simple mixtures. Gradient elution, where the mobile phase composition changes over time, is used for complex samples with components of varying polarities. pensoft.net |

| Flow Rate | 0.5 - 1.0 mL/min | A standard flow rate range that provides a balance between analysis time and separation efficiency. thermofisher.compensoft.net |

| Detection | UV/VIS (e.g., at 225 nm) or Isotope Ratio Mass Spectrometry (IRMS) | UV detection is common for compounds with a chromophore. For isotopically labeled compounds, coupling to an IRMS provides crucial information on the isotopic ratio. thermofisher.compensoft.net |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. chromatographyonline.com However, 2-hydroxy-2-(¹³C)methyl(1,2,3-¹³C₃)propanoic acid, due to its polar carboxyl and hydroxyl groups, is non-volatile and thermally unstable. colostate.edu Direct GC analysis of such free carboxylic acids often results in poor chromatographic performance, including broad, tailing peaks and low sensitivity. chromatographyonline.comcolostate.edu

To overcome these limitations, the compound must be chemically modified into a more volatile and thermally stable derivative prior to GC analysis. colostate.edulmaleidykla.lt This process, known as derivatization, converts the active hydrogen atoms in the polar functional groups into less polar moieties. colostate.edu Common derivatization strategies for carboxylic acids include:

Esterification: The carboxylic acid group is converted into an ester, for example, a methyl or ethyl ester, by reacting it with the corresponding alcohol in the presence of an acid catalyst. colostate.edu

Silylation: This process replaces the active hydrogens in both the carboxyl and hydroxyl groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. lmaleidykla.lt

Once derivatized, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS). nih.gov GC-MS allows for the separation of the derivative from other volatile components in the sample, while the mass spectrometer provides mass information that can confirm the molecular weight of the derivative and, by extension, the extent and location of the isotopic labeling. nih.goviaea.org The fragmentation pattern observed in the mass spectrum can also provide structural confirmation of the analyte.

The table below compares common derivatization methods for carboxylic acids intended for GC analysis.

| Derivatization Method | Typical Reagent(s) | Derivative Formed | Advantages | Considerations |

|---|---|---|---|---|

| Esterification | Methanol or Ethanol with an acid catalyst (e.g., HCl, BF₃) | Methyl or Ethyl Ester | Reagents are common and relatively inexpensive. The resulting esters are stable and exhibit good chromatographic behavior. colostate.edu | Requires removal of excess alcohol and water. Only derivatizes the carboxylic acid group, not the hydroxyl group. colostate.edu |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ester and Ether | Derivatizes both carboxylic acid and hydroxyl groups in a single step, making it highly effective for hydroxy acids. The reaction is typically fast and clean. lmaleidykla.lt | Reagents and derivatives are sensitive to moisture and must be handled under anhydrous conditions. lmaleidykla.lt |

Applications in Mechanistic and Pathway Elucidation Studies

Elucidation of Intracellular Carbon Metabolic Fluxes (¹³C-Metabolic Flux Analysis)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a key technique that utilizes stable isotope-labeled compounds to investigate intracellular metabolic pathways. medchemexpress.com By introducing a ¹³C-labeled substrate into a biological system, researchers can trace the distribution of the ¹³C atoms into various metabolites. nih.gov The specific labeling pattern of 2-hydroxy-2-(¹³C)methyl(1,2,3-¹³C₃)propanoic acid makes it an invaluable tool for such studies.

When introduced into a cellular system, 2-hydroxy-2-(¹³C)methyl(1,2,3-¹³C₃)propanoic acid can be metabolized, and its ¹³C-labeled carbon skeleton can enter central metabolic pathways. For instance, its catabolism could lead to the formation of propionyl-CoA, which can then be converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. By tracking the ¹³C label, researchers can follow the flow of carbon through the TCA cycle and connected pathways like glycolysis. nih.gov The distribution of ¹³C in TCA cycle intermediates such as citrate, succinate, and malate (B86768) can be analyzed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov This provides quantitative data on the activity of these pathways.

A hypothetical study on cardiac dysfunction in propionic acidemia could use a similarly labeled propionate (B1217596) to trace its metabolism and its impact on the TCA cycle. nih.gov In such a study, the labeled propionate allows for the tracking of propionyl-CoA metabolism and the subsequent labeling of TCA cycle intermediates. nih.gov

Anaplerotic reactions replenish the intermediates of the TCA cycle, while cataplerotic reactions remove them for biosynthetic purposes. The unique labeling pattern of 2-hydroxy-2-(¹³C)methyl(1,2,3-¹³C₃)propanoic acid can help in quantifying these fluxes. For example, the entry of the ¹³C-labeled carbon atoms into the TCA cycle via succinyl-CoA is an anaplerotic process. The rate of this anaplerosis can be determined by measuring the rate of ¹³C incorporation into the TCA cycle intermediates. Conversely, the exit of labeled intermediates from the cycle for processes like gluconeogenesis or amino acid synthesis (cataplerosis) can be traced by following the appearance of the ¹³C label in the final biosynthetic products.

The use of 2-hydroxy-2-(¹³C)methyl(1,2,3-¹³C₃)propanoic acid as a tracer can provide insights into how cells utilize different substrates for energy production. nih.gov By monitoring the rate at which the ¹³C label from this compound is incorporated into key metabolic intermediates and ultimately oxidized to ¹³CO₂, researchers can quantify its contribution to cellular energy metabolism. This is particularly useful in studying metabolic reprogramming in cancer cells or inborn errors of metabolism where substrate utilization patterns are altered. The infusion of ¹³C-labeled tracers is a powerful method to measure substrate oxidation by monitoring the excretion of ¹³CO₂. nih.gov

Table 1: Research Findings on Substrate Utilization

| Research Area | Key Finding |

| Metabolic Reprogramming | Cancer cells often exhibit altered substrate utilization, such as increased glycolysis (the Warburg effect). Tracing ¹³C from labeled substrates helps quantify these shifts. |

| Inborn Errors of Metabolism | In conditions like propionic acidemia, the metabolism of propionate is impaired. Labeled tracers can quantify the extent of this impairment and the reliance on alternative energy sources. nih.gov |

| Cardiac Metabolism | The heart is metabolically flexible, utilizing various substrates. ¹³C-labeled compounds can determine the preferred fuel source under different physiological and pathological conditions. |

Probing Enzymatic Reaction Mechanisms and Kinetics

Stable isotope labeling is a fundamental tool for elucidating the mechanisms of enzyme-catalyzed reactions. nih.gov The specific placement of ¹³C atoms in 2-hydroxy-2-(¹³C)methyl(1,2,3-¹³C₃)propanoic acid allows for detailed investigation of enzymatic transformations.

Many enzymatic reactions are stereospecific, meaning they produce or act on a specific stereoisomer of a molecule. When 2-hydroxy-2-(¹³C)methyl(1,2,3-¹³C₃)propanoic acid is used as a substrate in an enzymatic reaction, the position of the ¹³C labels in the product molecule can reveal the stereochemical course of the reaction. Techniques like NMR spectroscopy can distinguish between different stereoisomers based on the spatial arrangement of the labeled atoms, providing insights into the enzyme's mechanism.

In the study of newly discovered metabolic pathways, identifying the substrates and products of uncharacterized enzymes is a crucial step. acs.org 2-hydroxy-2-(¹³C)methyl(1,2,3-¹³C₃)propanoic acid can be used as a potential substrate for a putative enzyme. If the enzyme metabolizes the compound, ¹³C-labeled products will be formed. These labeled products can be detected and identified using mass spectrometry, confirming that the compound is a substrate and revealing the identity of the reaction product. acs.org This approach is instrumental in mapping out novel biochemical pathways and understanding the functions of newly discovered enzymes.

Studies of Enzyme Inhibitors and Activators in Research Settings

The use of stable isotope-labeled substrates is a powerful method for investigating the mechanisms of enzyme inhibitors and activators. By replacing the natural substrate with an isotopically labeled version like 2-hydroxy-2-(¹¹³C)methyl(1,2,3-¹³C₃)propanoic acid, researchers can gain detailed insights into how a modulator affects enzyme function.

When studying an enzyme that processes this compound, the heavy isotope labels allow for the direct observation of the substrate's transformation into products via mass spectrometry. In the presence of a competitive inhibitor, for example, the rate of formation of the labeled product would decrease. Kinetic isotope effects (KIEs), which are changes in the reaction rate due to isotopic substitution, can also be measured. einsteinmed.edu These effects provide information about the transition state of the enzymatic reaction, revealing details about bond-breaking and bond-forming steps. einsteinmed.edu An inhibitor that specifically targets the transition state would be expected to show altered KIEs, confirming its mechanism of action.

Similarly, activators that enhance enzyme activity would lead to an increased turnover of the labeled substrate. By tracking the labeled carbon atoms, researchers can confirm that the observed increase in product formation originates directly from the tracer, ruling out contributions from other metabolic pathways. This approach is critical for validating the specific target of a novel enzyme activator and understanding how it enhances catalytic efficiency.

Investigation of Biosynthetic Pathways in Microorganisms and Cell Cultures

Isotopically labeled tracers are fundamental to discovering and confirming biosynthetic pathways. nih.govroyalsocietypublishing.org The introduction of 2-hydroxy-2-(¹¹³C)methyl(1,2,3-¹³C₃)propanoic acid into a microbial or cell culture medium allows researchers to trace the journey of its carbon atoms as they are incorporated into a variety of biomolecules.

A primary application of this labeled compound is to determine if it serves as a precursor, or building block, for more complex molecules such as polyketides, fatty acids, or other secondary metabolites. When the microorganism or cell culture is fed the ¹³C-labeled tracer, the heavy carbon atoms will be integrated into any downstream products. osti.gov

Using high-resolution mass spectrometry, scientists can detect these newly synthesized molecules by their increased mass. The parent molecule, 2-hydroxy-2-(¹¹³C)methyl(1,2,3-¹³C₃)propanoic acid, contains four ¹³C atoms. If this entire carbon skeleton is incorporated into a larger biomolecule, the resulting product will show a mass increase of four Daltons (M+4) compared to its unlabeled counterpart. This provides definitive evidence of the precursor-product relationship. nih.gov

Table 1: Hypothetical Mass Spectrometry Data for Tracing Precursor Incorporation

This table illustrates the expected mass shift in a hypothetical downstream metabolite (Metabolite X) after its synthesis from the labeled precursor in a microbial culture.

| Analyte | Expected Mass of Unlabeled Compound (M+0) | Observed Mass in Labeled Culture | Mass Shift | Interpretation |

| Metabolite X | 350.20 Da | 354.21 Da | +4.01 Da | The entire four-carbon backbone of the tracer was incorporated into Metabolite X. |

The specific labeling pattern of 2-hydroxy-2-(¹¹³C)methyl(1,2,3-¹³C₃)propanoic acid is particularly useful for distinguishing between different potential metabolic routes. tandfonline.comnih.gov Different enzymatic reactions may cleave or rearrange the molecule in distinct ways, leading to unique labeling patterns in the products.

For instance, one pathway might involve a decarboxylation reaction that removes the C1-carboxyl group, resulting in a three-carbon labeled fragment being passed down the pathway. Another route might cleave the bond between C2 and C3, generating two separate two-carbon labeled fragments. By analyzing the mass isotopomer distribution (the pattern of ¹³C enrichment) in downstream metabolites using techniques like GC-MS or LC-MS/MS, researchers can deduce which bonds were broken and formed. nih.gov This information is crucial for identifying novel enzymes, discovering previously unknown metabolic branch points, and mapping the topology of complex biochemical networks. nih.govmonash.edu

Investigation of Metabolite Dynamics and Pathway Perturbations in Research Models

Stable isotope tracing is essential for moving beyond static measurements of metabolite concentrations to a dynamic understanding of metabolic flux—the rate of turnover of molecules through a pathway. 13cflux.netnih.gov This is particularly important when studying how biological systems respond to changes.

The unlabeled parent compound, 2-hydroxyisobutyric acid, is an intermediate in the catabolism of the branched-chain amino acid valine. nih.govwikipedia.org Disorders in this pathway, such as isobutyryl-CoA dehydrogenase deficiency, lead to the accumulation of specific metabolites and can have severe health consequences. nih.gov

Using 2-hydroxy-2-(¹¹³C)methyl(1,2,3-¹³C₃)propanoic acid as a tracer allows for the quantitative analysis of flux through the valine degradation pathway. nih.gov In a research model of a metabolic disorder, the rate at which the labeled compound is consumed and converted into subsequent metabolites can be compared to that in a healthy control model. A bottleneck caused by a deficient enzyme would lead to the accumulation of the labeled tracer (or its immediate precursor) and a significantly reduced appearance of the label in downstream products. This type of analysis, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a quantitative measure of pathway dysfunction and can be used to test the efficacy of potential therapeutic interventions. nih.gov

Table 2: Hypothetical ¹³C Enrichment Data in a Valine Catabolism Study

This table shows a comparison of the fractional contribution of the tracer to downstream metabolites in a control versus a disease model, as might be measured by LC-MS.

| Metabolite | Fractional ¹³C Enrichment (Control Model) | Fractional ¹³C Enrichment (Disease Model) | Interpretation of Disease Model |

| Methylmalonate Semialdehyde | 45% | 42% | Minimal change; enzyme upstream of this step is functional. |

| Propionyl-CoA | 40% | 8% | Significant reduction; indicates a metabolic block between methylmalonate semialdehyde and propionyl-CoA. |

| Succinyl-CoA | 35% | 2% | Drastic reduction; confirms the upstream bottleneck and lack of flux into the TCA cycle from this pathway. |

Every biological system has a characteristic metabolic state that can be altered by external stimuli (e.g., toxins, nutrient changes) or internal factors (e.g., genetic mutations). Stable isotope tracing can reveal the metabolic signature of such perturbations. nih.govmdpi.com

When a research model, such as a cancer cell line with a specific oncogenic mutation, is cultured with 2-hydroxy-2-(¹¹³C)methyl(1,2,3-¹³C₃)propanoic acid, the resulting pattern of labeled metabolites reflects the cell's unique metabolic wiring. This pattern can be compared to that of a non-cancerous control cell line. Differences in the abundance of labeled downstream products reveal which pathways have been upregulated or downregulated as a result of the genetic perturbation. For example, if the oncogene promotes the use of valine-derived carbons for lipid synthesis, an increase in ¹³C-labeled fatty acids would be observed. This metabolic signature provides a functional readout of the genetic change and can help identify metabolic vulnerabilities that could be targeted for therapy. nih.gov

Study of Xenobiotic Metabolism and Detoxification Pathways (e.g., MTBE metabolism)

The elucidation of metabolic pathways for xenobiotics, which are foreign compounds to an organism's normal biochemistry, is a critical area of toxicology and pharmacology. wikipedia.org Stable isotope tracing, a powerful analytical technique, provides unparalleled insights into the metabolic fate of these compounds. springernature.comnih.gov The use of isotopically labeled compounds, such as 2-hydroxy-2-(113C)methyl(1,2,3-13C3)propanoic acid, offers a precise method to track the biotransformation of xenobiotics like methyl tert-butyl ether (MTBE).

The metabolism of foreign substances is often a multi-phase process designed to detoxify and eliminate harmful compounds from the body. wikipedia.orgfunaab.edu.ng Phase I reactions typically introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. wikipedia.org Stable isotope-assisted metabolomics can be employed to comprehensively decipher these biotransformation pathways. nih.gov

Mechanistic Insights from Isotopic Labeling

The specific isotopic labeling pattern of this compound, a metabolite of MTBE, provides a distinct advantage in metabolic studies. nih.gov The presence of carbon-13 (¹³C) isotopes at specific positions allows for the unambiguous identification of metabolites derived from the parent compound. When analyzing biological samples using techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS), the unique mass signature of the ¹³C-labeled metabolites distinguishes them from the endogenous metabolome. nih.gov

In the context of MTBE metabolism, this labeled compound can be used as a standard to confirm the identity of metabolites formed from ¹³C-labeled MTBE. By administering ¹³C-labeled MTBE in an experimental model, researchers can trace the incorporation of the heavy isotopes into various downstream products. The detection of this compound would confirm a specific metabolic pathway of MTBE.

Tracing Detoxification Pathways

The detoxification of xenobiotics is a complex process involving a variety of enzymatic reactions. wikipedia.orgscience.gov Stable isotope tracing allows researchers to follow a metabolic substrate through these biochemical reactions, providing qualitative information about the origin and relative rates of production of its metabolites. springernature.com

For instance, if ¹³C-labeled MTBE is metabolized to this compound, this indicates the occurrence of specific oxidative reactions. Further metabolism of this labeled intermediate could be tracked to identify subsequent detoxification steps, such as conjugation with glutathione (B108866), which is a common Phase II detoxification pathway catalyzed by glutathione S-transferases. wikipedia.orgfunaab.edu.ng The ability to trace the isotopic label through these successive metabolic steps is invaluable for constructing a complete picture of the detoxification process.

Hypothetical Research Findings from a Study on MTBE Metabolism

While specific studies utilizing this compound in MTBE metabolism were not detailed in the provided search results, a hypothetical study could yield the following type of data. In such a study, an in vitro model, such as human liver microsomes, could be incubated with ¹³C-labeled MTBE. The formation of labeled metabolites over time would be monitored by LC-HRMS.

| Time (minutes) | ¹³C-MTBE Concentration (µM) | ¹³C-tert-Butyl Alcohol (TBA) Concentration (µM) | This compound Concentration (µM) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 15 | 85 | 12 | 3 |

| 30 | 72 | 20 | 8 |

| 60 | 55 | 30 | 15 |

| 120 | 30 | 45 | 25 |

The data in this hypothetical table illustrates the depletion of the parent compound, ¹³C-MTBE, and the corresponding appearance of its metabolites, including ¹³C-tert-Butyl Alcohol and this compound. This type of quantitative data allows for the determination of metabolic rates and the relative importance of different biotransformation pathways. The use of stable isotopes is crucial for differentiating the experimentally introduced compounds from any pre-existing, unlabeled compounds in the biological system. researchgate.net

Computational and Theoretical Modeling for Isotopic Data Interpretation

Metabolic Flux Analysis (MFA) Algorithms and Software Tools

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. medchemexpress.com When combined with stable isotope tracers like ¹³C, it becomes ¹³C-MFA, a cornerstone for understanding cellular metabolism. springernature.comnih.gov The specific labeling pattern in 2-hydroxy-2-(113C)methyl(1,2,3-13C3)propanoic acid allows it to serve as a sophisticated probe, where the fate of each labeled carbon atom can be tracked to elucidate the fluxes of connected pathways. nih.gov

The foundation of ¹³C-MFA is the creation of a mathematical model that describes the flow of carbon atoms through a metabolic network. plos.org This involves defining all relevant biochemical reactions and tracking how the carbon skeleton of metabolites is rearranged by enzymatic reactions. For a tracer like this compound, the model must account for the precise positions of the four ¹³C labels.

When this labeled substrate is metabolized, it generates products with distinct patterns of ¹³C enrichment. These different isotopically substituted versions of a metabolite are called isotopomers or isotopologues. nih.gov The fractional abundance of each of these isotopologues is represented in a mass isotopomer distribution (MID) vector. nih.gov The development of these models requires a detailed knowledge of the biochemical pathways to accurately predict the MIDs for various metabolites based on a given set of metabolic fluxes. nih.govmaranasgroup.com Frameworks such as Atom Mapping Matrices (AMM) and Elementary Metabolite Units (EMU) are employed to systematically track the transfer of carbon atoms and simplify the complex calculations involved in predicting isotopomer distributions in large-scale networks. plos.orgnih.gov

Table 1: Illustrative Mass Isotopomer Distribution (MID) for a Hypothetical Downstream Metabolite This table shows a hypothetical MID for a 5-carbon metabolite derived from the metabolism of this compound, as would be predicted by an isotopomer distribution model.

| Mass Isotopomer | Description | Fractional Abundance (%) |

| M+0 | All carbons are ¹²C | 5.0 |

| M+1 | One carbon is ¹³C | 15.0 |

| M+2 | Two carbons are ¹³C | 35.0 |

| M+3 | Three carbons are ¹³C | 30.0 |

| M+4 | Four carbons are ¹³C | 15.0 |

| M+5 | Five carbons are ¹³C | 0.0 |

Numerical Simulation and Optimization for Flux Calculation (e.g., Metran, INCA)

Once a metabolic network model is established and experimental MID data from techniques like mass spectrometry are collected, specialized software is used to estimate the intracellular fluxes. nih.gov Software tools such as INCA (Isotopomer Network Compartmental Analysis) and METRAN are designed for this purpose. researchgate.net These programs work by performing an iterative optimization process. nih.gov

The process begins with an initial guess of all the fluxes in the network. The software then uses the isotopomer distribution model (as described in 5.1.1) to simulate the theoretical MIDs of measurable metabolites that would result from this initial flux map. nih.gov These predicted MIDs are compared to the experimentally measured MIDs. An objective function, typically the sum of squared residuals between the predicted and measured data, is calculated. The optimization algorithm then systematically adjusts the flux values to minimize this objective function, thereby finding the flux distribution that best explains the observed labeling patterns. researchgate.netnih.gov This numerical optimization is a complex, non-linear regression problem that yields the best-fit values for all metabolic fluxes in the model. researchgate.net

Table 2: Sample Output from a Fictional Flux Calculation This table provides an example of estimated metabolic flux values that could be generated by software like INCA or Metran.

| Reaction / Pathway | Abbreviation | Estimated Flux (relative units) |

| Glycolysis | v_glyc | 100.0 |

| Pentose Phosphate Pathway | v_ppp | 35.2 |

| TCA Cycle | v_tca | 65.8 |

| Anaplerotic Reaction 1 | v_ana1 | 12.5 |

| Anaplerotic Reaction 2 | v_ana2 | 5.1 |

Statistical Validation of Flux Estimates and Confidence Interval Determination

Obtaining a best-fit flux map is not the final step; it is crucial to assess the reliability of these estimates. Statistical validation is performed to determine how well the model fits the experimental data and to quantify the uncertainty associated with each calculated flux. nih.gov

A common method for evaluating the goodness-of-fit is the chi-squared (χ²) statistical test. researchgate.netresearchgate.net This test compares the sum of squared residuals (the minimized value from the optimization) to the expected statistical variation based on the measurement errors. nih.gov If the model provides a statistically acceptable fit to the data, it is considered a valid representation of the metabolic system. researchgate.net

Table 3: Flux Estimates with Statistical Validation This table expands on the previous example to include 95% confidence intervals and a hypothetical goodness-of-fit metric.

| Reaction / Pathway | Estimated Flux | 95% Confidence Interval |

| Glycolysis | 100.0 | [95.5, 104.5] |

| Pentose Phosphate Pathway | 35.2 | [31.8, 38.6] |

| TCA Cycle | 65.8 | [60.1, 71.5] |

| Anaplerotic Reaction 1 | 12.5 | [9.7, 15.3] |

| Anaplerotic Reaction 2 | 5.1 | [2.2, 8.0] |

| Goodness-of-Fit (χ² test) | p-value = 0.15 (Acceptable Fit) |

Quantum Chemical Calculations for Isotope Effects

Beyond tracking atomic transitions in metabolic networks, computational chemistry provides deeper insights into how isotopic substitution affects the behavior of molecules at a quantum level. Quantum chemical calculations are essential for understanding and predicting isotope effects that can influence enzymatic reaction rates and isotopic fractionation within a metabolic system.

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. rsc.org For example, replacing a ¹²C atom with a heavier ¹³C atom can slightly slow down a reaction where a bond to that carbon is broken in the rate-determining step. This effect arises primarily from the difference in zero-point vibrational energy between the C-X bonds involving the light and heavy isotopes. rsc.org

Quantum chemical calculations, often using combined quantum mechanics/molecular mechanics (QM/MM) methods, are employed to model these effects in complex enzyme active sites. nih.govnih.gov These simulations compute the potential energy surface of the reaction and can accurately predict the magnitude of KIEs. nih.gov By comparing the computed KIEs with experimentally measured values, researchers can validate proposed reaction mechanisms and gain a detailed understanding of the transition state of an enzymatic reaction. rsc.orgacs.org The specific ¹³C labeling in this compound would allow for the probing of KIEs in multiple steps of its metabolic conversion, providing powerful mechanistic insights.

Table 4: Theoretical KIE Values for Hypothetical Enzymatic Steps This table shows illustrative KIE values predicted by quantum chemical calculations for enzymes metabolizing a substrate like this compound.

| Reaction Step | Labeled Position Involved | Predicted ¹³C KIE (k₁₂/k₁₃) | Mechanistic Implication |

| Decarboxylation | C1 | 1.045 | C-C bond cleavage is rate-limiting |

| Hydroxylation | C2 | 1.002 | C-O bond formation is not rate-limiting |

| Dehydrogenation | C3 | 1.030 | C-H bond breaking influences the rate |

Predicting Isotopic Fractionation Patterns in Metabolic Networks

Isotopic fractionation refers to the partitioning of stable isotopes among different phases, sites within a molecule, or different metabolites in a network. This phenomenon is driven by both equilibrium and kinetic isotope effects. In a metabolic network at steady state, the distribution of isotopes is not uniform but reflects the cumulative effects of KIEs at each enzymatic step.

Quantum chemistry can be used to predict these fractionation patterns. nih.gov By calculating the vibrational frequencies of molecules in their ground and transition states, it is possible to determine the isotopic equilibrium constants for exchange reactions and the KIEs for irreversible steps. nih.gov This information can be integrated into metabolic network models to predict the specific isotopic signature (e.g., the ¹³C/¹²C ratio) of each metabolite. These predictions can then be compared with high-precision isotope ratio mass spectrometry measurements. Discrepancies between predicted and measured fractionation patterns can reveal unknown metabolic pathways, hidden branching points, or regulatory mechanisms that control metabolic flux and isotope distribution.

Future Directions and Emerging Research Avenues

Integration of Isotopic Tracing with Multi-Omics Data (e.g., Proteomics, Transcriptomics, Metabolomics)

The integration of isotopic tracing with multi-omics disciplines—such as proteomics, transcriptomics, and metabolomics—represents a powerful approach to achieving a holistic understanding of cellular function. nih.gov This systems-level analysis allows researchers to connect changes in metabolic flux with alterations in gene expression and protein abundance, providing a more complete picture of biological regulation. nih.govnih.gov

By combining these data streams, researchers can construct comprehensive models of cellular processes. nih.gov For instance, observing how the introduction of a ¹³C-labeled substrate affects not only the metabolome but also the proteome and transcriptome can reveal previously unknown regulatory networks. Challenges in this area include the development of sophisticated bioinformatics tools and statistical methods capable of handling large, heterogeneous datasets to identify meaningful correlations. nih.gov The use of platforms like Ingenuity Pathway Analysis (IPA) and iPathwayGuide is becoming increasingly necessary to interpret the complex interplay between different molecular layers. nih.gov

Table 1: Key Considerations for Multi-Omics Integration with Isotopic Tracing

| Area | Description | Key Challenges |

| Data Integration | Combining datasets from metabolomics, proteomics, and transcriptomics. | Handling data heterogeneity, different scales, and potential for false positives. |

| Bioinformatics | Developing computational tools for integrated data analysis. | Creating algorithms that can model complex biological networks and identify causal relationships. |

| Experimental Design | Designing experiments that allow for simultaneous multi-omics measurements. | Ensuring sample compatibility with different analytical platforms and minimizing experimental variability. |

Development of Advanced Isotopic Tracing Strategies for Spatiotemporal Resolution

A significant frontier in metabolic research is the ability to resolve metabolic processes in both space and time. Advanced isotopic tracing strategies are being developed to visualize and quantify metabolic activity within intact tissues and even at the single-cell level. springernature.com Techniques such as mass spectrometry imaging (MSI) combined with stable isotope infusions, a method referred to as iso-imaging, allow for the spatially resolved quantification of metabolic fluxes. springernature.comnih.gov

This approach has been used to visualize distinct metabolic activities in different regions of the kidney and brain. springernature.comnih.gov For example, iso-imaging can reveal how different cell types within a tissue utilize specific nutrients, providing insights into metabolic specialization and heterogeneity. nih.gov Future advancements in this area will likely focus on improving the spatial resolution of these techniques to the subcellular level and developing methods for real-time monitoring of metabolic dynamics. springernature.com

Expansion of ¹³C-Labeled 2-Hydroxy-2-methylpropanoic Acid Applications into Novel Research Disciplines

While 2-hydroxy-2-methylpropanoic acid and its labeled isotopologues have established roles in metabolic research, their application is expanding into new scientific fields. The inherent ability of stable isotope labeling to trace the fate of molecules non-invasively opens up possibilities in diverse areas.

Potential new applications could include:

Environmental Science: Tracing the biodegradation pathways of pollutants and understanding microbial metabolism in complex ecosystems.

Nutritional Science: Investigating the absorption, distribution, metabolism, and excretion (ADME) of specific nutrients and food components.

Drug Discovery and Development: Using labeled compounds to study the mechanism of action of drugs and their effects on cellular metabolism. springernature.com Phenotypic screening, a "biology-first" approach, can identify compounds that induce a desired cellular effect, and isotopic tracing can then be used to elucidate the underlying metabolic mechanism. acs.org

Non-invasive Diagnostics: The analysis of volatile organic compounds (VOCs) in exhaled breath is a promising area for disease detection. mdpi.com Labeled precursors could be used to trace specific metabolic pathways that are altered in disease states, potentially leading to new diagnostic breath tests. mdpi.com

Refinement of Analytical Methodologies for Enhanced Sensitivity and Throughput

The accurate and sensitive detection of ¹³C-labeled metabolites is crucial for the success of isotopic tracing studies. Continuous refinement of analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is a key area of future development. nih.govnih.gov

For MS-based approaches, advancements are focused on improving ionization efficiency, reducing matrix effects, and increasing the speed of analysis to enable high-throughput screening. irisotope.com Techniques like liquid chromatography-mass spectrometry (LC-MS) are central to metabolomics and benefit from ongoing improvements in both the chromatography and mass spectrometry components. springernature.comnih.gov In NMR spectroscopy, the development of more sensitive probes and new pulse sequences is enhancing the ability to detect low-abundance metabolites and resolve complex isotopic labeling patterns. nih.govnih.gov Isotopic labeling itself can be a tool to enhance NMR sensitivity. nih.gov

Table 2: Comparison of Analytical Techniques for ¹³C-Labeled Compound Analysis

| Technique | Advantages | Areas for Refinement |

| Mass Spectrometry (MS) | High sensitivity, high throughput, ability to analyze complex mixtures. irisotope.comprinceton.edu | Ion suppression effects, isomer differentiation, data processing complexity. cnr.it |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Non-destructive, provides detailed structural information, highly quantitative. nih.govnih.gov | Lower sensitivity compared to MS, potential for signal overlap in complex mixtures. nih.gov |

Advancements in Computational Modeling and Software for Complex Isotopic Systems

The data generated from isotopic tracing experiments, particularly when integrated with multi-omics data, are vast and complex. Therefore, advancements in computational modeling and the development of user-friendly software are essential for data interpretation and hypothesis generation. nih.gov

Future software will likely incorporate more sophisticated algorithms for metabolic flux analysis (MFA), enabling the modeling of larger and more complex metabolic networks. nih.gov These tools will need to account for the intricate interactions between different metabolic pathways and integrate diverse data types. nih.gov The goal is to create predictive models of biological systems that can simulate the effects of genetic or environmental perturbations on cellular metabolism. nih.gov The application of mathematical and computational techniques to understand how the properties of complex systems arise from the non-linear interaction of their components is a defining feature of this field. sheffield.ac.uk These computational models serve as a mathematical representation of a dynamical system in a computer-executable format. unipi.it

Q & A

Basic Question: What are the standard synthetic routes for preparing 2-hydroxy-2-(1<sup>13</sup>C)methyl(1,2,3-<sup>13</sup>C3)propanoic acid, and how do isotopic labels influence reaction conditions?

Methodological Answer:

The synthesis typically involves <sup>13</sup>C-labeled precursors, such as [1,2,3-<sup>13</sup>C3]propionic acid derivatives, to ensure isotopic incorporation at specific positions. A common approach is the nucleophilic substitution of labeled methyl groups with hydroxylated intermediates under alkaline conditions . Key considerations include:

- Isotopic Purity Control : Use HPLC or LC-MS to verify label incorporation and minimize unlabeled byproducts .

- Reaction Optimization : Adjust pH and temperature to prevent isotopic scrambling. For example, maintaining pH > 10 reduces acid-catalyzed <sup>13</sup>C loss .

Advanced Question: How can isotopic labeling in this compound resolve contradictions in metabolic flux analysis (MFA) data?

Methodological Answer:

The compound’s <sup>13</sup>C distribution enables tracing of carbon flow in pathways like the TCA cycle. Discrepancies in MFA often arise from incomplete labeling or unaccounted side reactions. To address this:

- Multi-Positional Labeling : Use (1,2,3-<sup>13</sup>C3) labels to track carboxylation/decarboxylation events via <sup>13</sup>C-NMR isotopomer analysis .

- Data Reconciliation : Apply computational tools (e.g., INCA or OpenFLUX) to model isotopic patterns and validate against experimental MS/MS fragmentation data .

Basic Question: What analytical techniques are recommended for characterizing isotopic purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : <sup>13</sup>C-NMR confirms label placement, while 2D HSQC resolves overlapping signals from stereoisomers .

- Mass Spectrometry : High-resolution LC-MS (e.g., Orbitrap) quantifies isotopic enrichment (>98% <sup>13</sup>C) and detects impurities like unlabeled methyl groups .

- Chromatography : Reverse-phase HPLC with UV/RI detectors separates diastereomers, critical for ensuring enantiomeric purity .

Advanced Question: How can factorial design optimize the synthesis of this compound while managing isotopic dilution?

Methodological Answer:

A 2<sup>k</sup> factorial design evaluates variables like reaction time, temperature, and molar ratios. For example:

- Factors : Temperature (40–60°C), NaOH concentration (0.1–0.3 M).

- Response Variables : Yield, isotopic purity, and byproduct formation.

Statistical analysis (ANOVA) identifies significant interactions, e.g., higher NaOH reduces unlabeled byproducts but risks hydrolysis . Use response surface methodology (RSM) to define optimal conditions .

Basic Question: What are the key challenges in scaling up the synthesis of this isotopically labeled compound?

Methodological Answer:

- Isotopic Dilution : Use excess <sup>13</sup>C-labeled reagents to counteract natural abundance <sup>12</sup>C incorporation .

- Purification : Scale-compatible techniques like simulated moving bed (SMB) chromatography improve separation efficiency for labeled vs. unlabeled species .

Advanced Question: How does the compound’s stereochemistry affect its utility in enzyme mechanism studies?

Methodological Answer:

The (R/S)-configuration of the hydroxyl group determines substrate specificity in enzymes like hydroxymethylglutaryl-CoA lyase. Methodological steps include:

- Chiral Resolution : Use chiral columns (e.g., Chiralpak IA) or enzymatic kinetic resolution .

- Activity Assays : Compare kinetic parameters (Km, Vmax) of enantiomers using stopped-flow spectroscopy .

Basic Question: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage Conditions : -20°C under inert gas (Ar/N2) to prevent oxidation of the hydroxyl group .

- Solvent Selection : Avoid protic solvents (e.g., H2O) to minimize esterification; use anhydrous DMSO or acetonitrile .

Advanced Question: What strategies mitigate spectral interference in <sup>13</sup>C-NMR caused by adjacent isotopic labels?

Methodological Answer:

- Dilution Experiments : Mix labeled compound with unlabeled analogs to reduce spin-spin coupling artifacts .

- Pulse Sequences : Use J-resolved or DEPT-45 NMR to decouple <sup>13</sup>C-<sup>13</sup>C interactions .

Basic Question: How is this compound used to validate computational models of metabolic pathways?

Methodological Answer:

- Tracer Studies : Administer the compound in cell cultures and measure <sup>13</sup>C incorporation into downstream metabolites via GC-MS .

- Model Refinement : Compare experimental vs. simulated isotopic distributions in software like COBRA .

Advanced Question: What are the implications of isotopic heterogeneity in batch-to-batch reproducibility for pharmacokinetic studies?

Methodological Answer:

Heterogeneity can alter metabolic half-lives or tissue distribution. Mitigation involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.